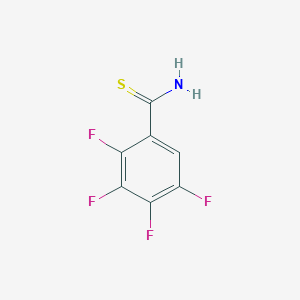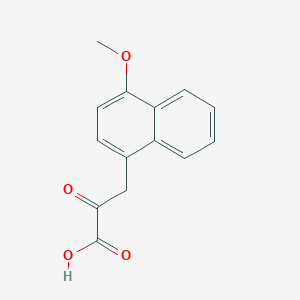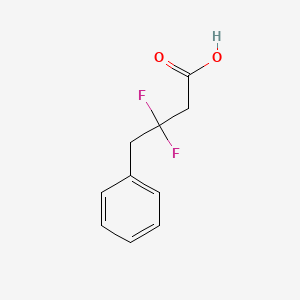
3,3-Difluoro-4-phenylbutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-4-phenylbutanoicacid is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-phenylbutanoicacid typically involves the fluorination of a suitable precursor. One common method includes the reaction of a phenyl-substituted butanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluoro-4-phenylbutanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of difluoroketones or difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols or difluoroalkanes.
Substitution: Formation of compounds with substituted functional groups in place of fluorine atoms.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-4-phenylbutanoicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-4-phenylbutanoicacid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Difluoroaniline: A related compound with similar fluorine substitution but different functional groups.
3,4-Difluorophenylboronic acid: Another fluorinated compound used in organic synthesis.
Uniqueness: 3,3-Difluoro-4-phenylbutanoicacid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
3,3-difluoro-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H10F2O2/c11-10(12,7-9(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
InChI-Schlüssel |
BBEMSAWPBIZWRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)

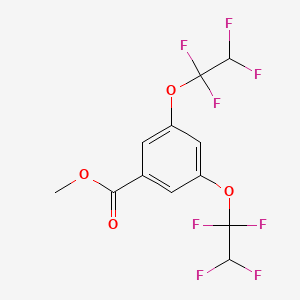


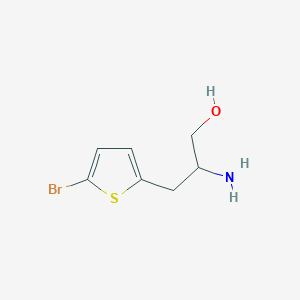


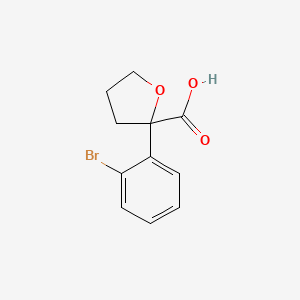
![1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
